molecular formula C13H22N2O B15083024 1-(Propylamino)-3-(p-toluidino)-2-propanol CAS No. 7588-19-4

1-(Propylamino)-3-(p-toluidino)-2-propanol

Cat. No.: B15083024
CAS No.: 7588-19-4
M. Wt: 222.33 g/mol
InChI Key: LRKHSSWFQRVLEO-UHFFFAOYSA-N
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Description

1-(Propylamino)-3-(p-toluidino)-2-propanol is an organic compound that features both propylamino and p-toluidino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Propylamino)-3-(p-toluidino)-2-propanol typically involves the reaction of p-toluidine with a suitable propylamine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions and catalysts to maximize efficiency and minimize costs. The industrial production process may also include purification steps, such as distillation or crystallization, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(Propylamino)-3-(p-toluidino)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Propylamino)-3-(p-toluidino)-2-propanol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in biochemical studies to investigate the interactions between small molecules and biological macromolecules.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(Propylamino)-3-(p-toluidino)-2-propanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    p-Toluidine: A related compound with similar structural features but different functional groups.

    Propylamine: Another related compound that shares the propylamino group but lacks the p-toluidino group.

Uniqueness

1-(Propylamino)-3-(p-toluidino)-2-propanol is unique due to the presence of both propylamino and p-toluidino groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes the compound versatile and valuable for various applications in research and industry.

Properties

CAS No.

7588-19-4

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

1-(4-methylanilino)-3-(propylamino)propan-2-ol

InChI

InChI=1S/C13H22N2O/c1-3-8-14-9-13(16)10-15-12-6-4-11(2)5-7-12/h4-7,13-16H,3,8-10H2,1-2H3

InChI Key

LRKHSSWFQRVLEO-UHFFFAOYSA-N

Canonical SMILES

CCCNCC(CNC1=CC=C(C=C1)C)O

Origin of Product

United States

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